In-Depth Technical Guide to Direct Brown 210 (C.I. Direct Brown 2)
In-Depth Technical Guide to Direct Brown 210 (C.I. Direct Brown 2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and toxicological profile of the disazo dye commonly referred to as Direct Brown 210. Through a thorough review of available data, this document establishes that Direct Brown 210 is chemically identified as C.I. Direct Brown 2.
Chemical Identity and Structure
Initial investigations into "Direct Brown 210" revealed conflicting data regarding its precise chemical identity, with multiple CAS numbers and molecular formulas cited in various commercial and technical sources. However, a detailed analysis confirms that the most reliably characterized and scientifically documented entity corresponding to this dye is C.I. Direct Brown 2 .
The definitive chemical identifiers for this compound are provided in the table below.
| Identifier | Value |
| Chemical Name | C.I. Direct Brown 2 |
| IUPAC Name | disodium;5-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate[1] |
| Synonyms | Direct Fast Brown M, Azocard Brown M, C.I. 22311, Brown M[2][3] |
| CAS Number | 2429-82-5[1][4] |
| Colour Index (C.I.) No. | 22311[4][5] |
| Molecular Formula | C₂₉H₁₉N₅Na₂O₇S[1][4] |
| SMILES String | Nc1ccc2cc(S(=O)(=O)[O-])c(N=Nc3ccc(-c4ccc(N=Nc5ccc(O)c(C(=O)[O-])c5)cc4)cc3)c(O)c2c1.[Na+].[Na+] |
| Chemical Class | Disazo Dye (Benzidine-based)[1][6] |
The molecular structure of C.I. Direct Brown 2 is presented below:
Physicochemical and Spectral Properties
Table 2: Physicochemical and Spectral Properties of C.I. Direct Brown 2
| Property | Value/Characteristic |
| Molecular Weight | 627.5 g/mol [1] |
| Appearance | Reddish-brown solid or dark brown powder[1] |
| Solubility | Soluble in water (1 to 10 mg/mL at 20°C)[1], soluble in ethanol (palm red light solution), slightly soluble in acetone, and insoluble in other organic solvents.[4] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| UV-Vis λmax | Not specified in available literature. Azo dyes typically exhibit broad absorption in the visible range (400-700 nm). |
| FT-IR Spectroscopy | Expected peaks include N=N stretching (azo groups) around 1400-1500 cm⁻¹, as well as characteristic peaks for aromatic C-H and C=C stretching, O-H stretching, and S=O stretching from the sulfonic acid group. |
Experimental Protocols
Synthesis of C.I. Direct Brown 2
A general method for the synthesis of C.I. Direct Brown 2 involves a multi-step diazotization and coupling process.[4]
Protocol:
-
Tetrazotization of Benzidine: 4-(4-Aminophenyl)benzenamine (benzidine) is treated with two equivalents of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5°C) to form the corresponding bis-diazonium salt.
-
First Coupling Reaction: The tetrazotized benzidine is first coupled with 2-Hydroxybenzoic acid (salicylic acid).[4]
-
Second Coupling Reaction: Subsequently, under alkaline conditions, the resulting intermediate is coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid to yield the final C.I. Direct Brown 2 dye.[4]
The synthesis pathway is visualized in the diagram below.
Analytical Method: UV-Visible Spectroscopy
While specific spectral data for C.I. Direct Brown 2 is not widely published, a general protocol for its analysis by UV-Visible spectroscopy can be outlined. This is crucial for verifying the identity, purity, and concentration of the dye in experimental solutions.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a precise amount of C.I. Direct Brown 2 and dissolve it in a known volume of a suitable solvent (e.g., deionized water) in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and set the scanning wavelength range (e.g., 200-800 nm).
-
Blank Measurement: Use the pure solvent as a blank to zero the instrument.
-
Sample Measurement: Record the absorption spectrum for each standard solution.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). A plot of absorbance at λmax versus concentration should yield a linear calibration curve according to the Beer-Lambert law, which can be used to determine the concentration of unknown samples.
Toxicological Profile and Metabolic Pathway
The primary toxicological concern associated with C.I. Direct Brown 2 is its classification as a benzidine-based dye.[1] Benzidine is a known human carcinogen.[7] The azo linkages in the dye molecule can be cleaved in vivo by azoreductase enzymes present in the liver and gut microbiota.[7] This metabolic process, known as azoreduction, releases the free benzidine, which can then undergo further metabolic activation to carcinogenic intermediates that can bind to DNA, leading to an increased risk of cancer, particularly of the bladder.[8][9]
The metabolic pathway leading to the release of carcinogenic benzidine is illustrated below.
Due to these toxicological concerns, the use of benzidine-based dyes is highly regulated, and appropriate safety precautions should be taken when handling C.I. Direct Brown 2 in a research setting.
Conclusion
Direct Brown 210 is most accurately identified as C.I. Direct Brown 2 (CAS: 2429-82-5). It is a water-soluble disazo dye with a well-defined chemical structure. While it possesses useful properties as a direct dye for cellulosic materials, its toxicological profile, stemming from its benzidine-based structure, necessitates careful handling and consideration in any research or industrial application. The information provided in this guide serves as a foundational resource for professionals working with this compound.
References
- 1. Direct Brown 2 | C29H19N5Na2O7S | CID 17067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Direct brown 2 - Direct Brown M - Atul Direct Brown MY from Emperor Chem [emperordye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Dyes [m.chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
